2,2-dimethyl-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
2,2-DIMETHYL-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The prop-2-en-1-yl group is introduced via alkylation reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the amide bond between the benzodiazole derivative and 2,2-dimethylpropanamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzodiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce amines.
Scientific Research Applications
2,2-DIMETHYL-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of advanced materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzodiazole ring.
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE: This compound is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yl group.
Benzodiazole Derivatives: Other benzodiazole derivatives with different substituents may exhibit similar biological activities but differ in their potency and selectivity.
Amide Derivatives: Compounds with similar amide linkages but different aromatic cores may also show comparable properties.
Uniqueness
The uniqueness of 2,2-DIMETHYL-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE lies in its specific structure, which combines the benzodiazole core with the prop-2-en-1-yl group and the 2,2-dimethylpropanamide moiety. This unique combination may confer distinct biological activities and chemical properties compared to other related compounds.
Properties
Molecular Formula |
C17H23N3O |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C17H23N3O/c1-6-11-20-14-10-8-7-9-13(14)19-15(20)12(2)18-16(21)17(3,4)5/h6-10,12H,1,11H2,2-5H3,(H,18,21) |
InChI Key |
KSKSELBSLVFFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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